7-(2-Bromoethyl)benzofuran
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrO |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
7-(2-bromoethyl)-1-benzofuran |
InChI |
InChI=1S/C10H9BrO/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7H,4,6H2 |
InChI Key |
RTZIZEYKFMYGKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CCBr)OC=C2 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 7 2 Bromoethyl Benzofuran and Analogs
Retrosynthetic Analysis and Design Principles
Retrosynthetic analysis provides a logical framework for devising synthetic routes to 7-(2-Bromoethyl)benzofuran. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily accessible precursors. Two primary disconnection strategies emerge for this target.
The first strategy involves disconnecting the ethyl side chain from the benzofuran (B130515) core. This approach focuses on late-stage functionalization of a pre-formed benzofuran ring. Key disconnections include:
C-Br Bond Disconnection: This leads to the precursor 7-(2-hydroxyethyl)benzofuran, which can be synthesized from 7-carboxymethylbenzofuran or via other functional group interconversions. The hydroxyl group can then be converted to a bromide.
Cα-Cβ Bond Disconnection: This disconnection points towards a 7-substituted benzofuran, such as 7-formylbenzofuran, which can be elaborated to the two-carbon side chain via reactions like the Wittig reaction followed by reduction and bromination.
The second, more convergent strategy involves the disconnection of the furan (B31954) ring itself. This approach builds the heterocyclic system onto a benzene (B151609) ring that already possesses the 2-bromoethyl side chain. This strategy relies on established benzofuran synthesis methods, such as the cyclization of suitably substituted phenols. The key precursor in this route would be a phenol (B47542) derivative, for instance, a 2-alkynylphenol or a 2-halophenol, which already contains the bromoethyl group at the correct position on the benzene ring. This approach can offer advantages in controlling the substitution pattern on the benzene portion of the molecule from the outset.
| Retrosynthetic Strategy | Key Disconnection | Precursor Molecule(s) | Associated Forward Reaction |
| Functionalization of Pre-formed Benzofuran | C(ethyl)-Br | 7-(2-Hydroxyethyl)benzofuran | Halogenation (e.g., PBr₃, HBr) |
| C(benzylic)-C(ethyl) | 7-Ethylbenzofuran | Free-radical bromination | |
| Construction of Benzofuran Core | O-C2 and C3a-C4 bonds | 2-Alkynyl-3-(2-bromoethyl)phenol | Intramolecular cyclization |
| O-C7a and C2-C3 bonds | 2-(2-Bromoethyl)-6-allylphenol | Oxidative cyclization/metathesis |
Approaches Involving Directed Functionalization of Pre-formed Benzofurans
This synthetic paradigm commences with a benzofuran molecule and introduces or modifies a substituent at the 7-position to create the desired 2-bromoethyl side chain.
A direct and efficient method for synthesizing this compound is through the regioselective bromination of 7-ethylbenzofuran. The target C-H bonds for this transformation are at the benzylic position (the carbon atom of the ethyl group directly attached to the benzofuran ring). These hydrogens are activated towards radical abstraction due to the resonance stabilization of the resulting benzylic radical by the aromatic system.
This transformation is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or under photochemical conditions (UV light). wikipedia.orglibretexts.org The reaction proceeds via a free-radical chain mechanism. The selectivity for the benzylic position over other positions, including the aromatic ring or the terminal methyl group, is high due to the lower bond dissociation energy of the benzylic C-H bond.
Direct electrophilic aromatic substitution on the unsubstituted benzofuran ring is not a viable strategy for introducing functionality at the 7-position. Electrophilic attack preferentially occurs on the electron-rich furan ring, primarily at the C2 and, to a lesser extent, the C3 positions. chemicalbook.comstackexchange.comechemi.com
To achieve functionalization at the C7 position of a pre-formed benzofuran, directed metalation strategies are typically required. This involves using a directing group (e.g., a methoxy (B1213986) or amide group at a nearby position) to guide a strong base (like an organolithium reagent) to deprotonate the C7 position selectively. The resulting aryllithium or related organometallic species can then react with an appropriate electrophile. However, this multi-step sequence to introduce and then elaborate a side chain is significantly more complex than the direct construction of the ring or side-chain bromination of an alkylbenzofuran. More recent advances in C-H activation catalysis offer potential, but often still require directing groups to achieve regioselectivity for the C7 position. researchgate.nethw.ac.uk
As detailed in section 2.2.1, free-radical halogenation is the core strategy for converting a pre-existing ethyl group at the 7-position into the desired bromoethyl functionality. The mechanism involves three key stages: wikipedia.orglscollege.ac.in
Initiation: The radical initiator (e.g., AIBN or light) promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of 7-ethylbenzofuran, forming HBr and a resonance-stabilized benzylic radical. This benzylic radical then reacts with another molecule of NBS to yield the product, 7-(1-bromoethyl)benzofuran, and a succinimidyl radical, which continues the chain. Correction: Standard free radical bromination with NBS typically results in bromination at the most substituted carbon of the side chain that is also benzylic, which would be the 1-position. To obtain the 2-bromoethyl product, a different starting material, such as 7-(2-hydroxyethyl)benzofuran, would be necessary, followed by substitution with a brominating agent like PBr₃. A more direct free-radical approach to the terminal position is not standard. The synthesis would more likely proceed from 7-acetylbenzofuran, reduction to 7-(1-hydroxyethyl)benzofuran, dehydration to 7-vinylbenzofuran, and then anti-Markovnikov hydrobromination.
| Reagent System | Initiator | Solvent | Typical Outcome on 7-Ethylbenzofuran |
| N-Bromosuccinimide (NBS) | AIBN or UV Light | CCl₄ | Predominantly 7-(1-Bromoethyl)benzofuran |
| HBr / Peroxides | Peroxide (e.g., BPO) | Non-polar solvent | Anti-Markovnikov addition to 7-vinylbenzofuran to yield this compound |
Construction of the Benzofuran Core with Integrated Bromoethyl Moiety
An alternative and often more convergent approach involves forming the benzofuran ring from an acyclic precursor that already contains the 2-bromoethyl-substituted benzene ring. This method allows for the early introduction of the desired side chain, avoiding potential issues with late-stage functionalization.
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient route to complex molecules like substituted benzofurans. nih.gov For the synthesis of this compound, a hypothetical cascade could be designed starting from a precursor such as 3-(2-bromoethyl)-2-hydroxystyrene or a related o-alkenylphenol.
A transition-metal-catalyzed process, for example using a palladium catalyst, could initiate an oxidative cyclization. In this sequence, the catalyst would coordinate to the alkene, and the phenolic oxygen would act as an intramolecular nucleophile, attacking the activated double bond to form the five-membered furan ring. Subsequent steps within the cascade, such as beta-hydride elimination or oxidation, would lead to the aromatic benzofuran system. nih.gov
Similarly, radical cyclization cascades represent another powerful tool. rsc.orgscienceopen.com A precursor like 2-allyl-3-(2-bromoethyl)phenol could undergo a sequence initiated by a radical-generating reagent. The reaction could proceed through an intramolecular radical addition onto the allyl group, followed by subsequent rearrangement or oxidation to furnish the final aromatic benzofuran core. These methods, while powerful, require careful design of the precursor to ensure the desired regiochemical outcome of the cyclization.
| Precursor Type | Catalyst/Reagent | Reaction Type | Key Bond Formations |
| o-Alkynylphenol with bromoethyl group | Base (e.g., K₂CO₃) or Metal (e.g., Cu, Pd) | Intramolecular Hydroalkoxylation/Cyclization | O-C2 |
| o-Allylphenol with bromoethyl group | Pd(II) salts, Oxidant | Wacker-type Oxidative Cyclization | O-C2, C3-H (aromatization) |
| o-Halophenol with bromoethyl and alkyne groups | Pd(0), Cu(I), Base | Sonogashira Coupling / Intramolecular Cyclization | C4-C(alkyne), O-C(alkyne) |
Intramolecular Cyclization Reactions (e.g., Heck-type, Sonogashira-type)
Intramolecular cyclization represents a powerful strategy for the construction of the benzofuran core. Among these, palladium-catalyzed reactions such as Heck-type and Sonogashira-type cyclizations are particularly prominent for their versatility and functional group tolerance.
Heck-type Reactions: The intramolecular Heck reaction is a key method for forming the benzofuran ring system. acs.org This reaction typically involves the palladium-catalyzed cyclization of an ortho-alkenylphenol derivative. For instance, a tandem process involving a Heck reaction followed by an oxidative cyclization can be used to synthesize benzofurans from 2-hydroxystyrenes and iodobenzenes. mdpi.com The reaction proceeds through an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination or other terminating steps to form the heterocyclic ring. acs.orgacs.org The versatility of this method allows for the synthesis of a wide array of substituted benzofurans. researchgate.net
Sonogashira-type Reactions: The Sonogashira coupling, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is extensively used to generate precursors for benzofuran synthesis. organic-chemistry.orgacs.org The typical pathway involves the Sonogashira coupling of an o-halophenol with a suitable terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. acs.orgnih.gov The resulting o-alkynylphenol intermediate then undergoes an intramolecular cyclization (hydroalkoxylation) to yield the benzofuran scaffold. organic-chemistry.orgnih.gov This cyclization can be promoted by the same catalytic system or by the addition of another catalyst or reagent. organic-chemistry.orgnih.gov One-pot procedures combining the Sonogashira coupling and subsequent cyclization have been developed to improve efficiency and reduce reaction times, often facilitated by microwave irradiation. nih.gov
Table 1: Examples of Catalytic Systems for Intramolecular Cyclization
| Reaction Type | Catalyst/Co-catalyst | Ligand | Base/Solvent | Precursor Type | Reference |
|---|---|---|---|---|---|
| Heck-type | Pd(OAc)₂ | PPh₃ | CF₃CO₂Ag / Benzene | (E)-3-phenoxyacrylates | nih.gov |
| Heck-type | Pd₂(dba)₃·CHCl₃ | N-Me-Xu₃ | - | Aryl iodide-joined alkenes | rsc.org |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | - | Triethylamine | o-Iodophenols, Terminal alkynes | acs.orglbp.world |
| Sonogashira | Pd/C / CuI | PPh₃ | Et₃N / MeOH | Iodoarenes, (Trimethylsilyl)acetylene | researchgate.net |
| Sonogashira | Pd(OAc)₂ / CuI | - | Piperidine / DMF | 2-Hydroxyaryl halides, Terminal alkynes | elsevier.es |
Brønsted Acid-Mediated Cycloaddition Pathways
Brønsted acids are effective catalysts for promoting the cyclization of various substrates to form the benzofuran ring. These reactions often proceed through cascade or domino sequences, enabling the rapid construction of complex molecules from simple precursors. mdpi.com A notable strategy involves a Brønsted acid-mediated cascade reaction for the synthesis of 3-(2-bromoethyl)benzofurans from bis[(trimethylsilyl)oxy]cyclobutene and substituted phenols. researchgate.netnih.gov This protocol highlights a mild and facile approach that could be adapted for the synthesis of the 7-substituted isomer.
The mechanism of such acid-catalyzed reactions can involve the formation of highly reactive intermediates. For example, in dual catalysis systems, a Brønsted acid can facilitate the dehydration of an ortho-hydroxybenzyl alcohol (o-HBA) to form a key o-quinone methide (o-QM) intermediate, which then undergoes further transformation. nih.gov Similarly, triflic acid has been shown to catalyze a formal [3+2] annulation of quinone monoacetals with 2-naphthols to produce naphtho[2,1-b]benzofuran derivatives. acs.org The acid promotes the initial nucleophilic substitution followed by a rearrangement to form the final product. acs.org Stoichiometric amounts of acids like methanesulfonic acid can also promote dehydrative heterocyclization of functionalized substrates to yield benzofuran derivatives. rsc.org
Transition Metal-Catalyzed Annulation Methods
Transition metal-catalyzed annulation reactions provide an atom-economical and efficient route to benzofurans by constructing the ring system from simpler acyclic or cyclic precursors. nih.gov These methods often rely on the activation of otherwise inert C-H bonds. nih.govnih.gov
Palladium-catalyzed annulation reactions are of significant importance in this context. rsc.org For example, 2,3-disubstituted benzo[b]furans can be prepared in a single step from commercially available phenols and unactivated internal alkynes via a Pd-catalyzed oxidative annulation process. researchgate.net Rhodium catalysts are also highly effective. Rh(III)-catalyzed annulation between salicylaldehydes and diazo compounds can lead to either chromones or benzofurans, with the outcome controlled by the reaction conditions. mdpi.com Another approach involves the rhodium-catalyzed [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides to access 2,3-dihydrobenzofurans in excellent yields. rsc.org
These annulation strategies are valued for their ability to build molecular complexity rapidly and for their potential in creating diverse libraries of substituted benzofurans. rsc.orgnih.gov
Optimization of Reaction Conditions and Catalyst Systems
The successful synthesis of this compound and its analogs is critically dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, the design of the catalyst system, and the influence of temperature and pressure.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent plays a crucial role in the outcome of benzofuran synthesis. nih.gov Solvent polarity can significantly affect reaction rates and product yields. researchgate.net In Sonogashira-based one-pot syntheses, the solvent must be suitable for the initial coupling reaction without promoting premature cyclization of the intermediate. nih.gov A subsequent switch to a more polar solvent may be required to facilitate the final cyclization step efficiently. nih.gov For instance, acetonitrile (B52724) has been identified as a "greener" and effective solvent that provides a good balance between substrate conversion and selectivity in the synthesis of dihydrobenzofuran neolignans. scielo.br In some cases, solvent choice can even dictate the reaction pathway, leading to different product classes from the same starting materials under otherwise identical conditions. nih.gov
Catalyst Development and Ligand Design
The catalyst system, comprising a transition metal and its associated ligands, is central to the success of many synthetic strategies for benzofurans. Palladium is a widely studied metal for these transformations due to its versatile catalytic activity in various oxidation states (Pd(0)/Pd(II)). researchgate.net Copper is often used as a co-catalyst, particularly in Sonogashira couplings, or as the primary catalyst in other cyclization reactions. organic-chemistry.orgnih.gov Other transition metals, including nickel, rhodium, and ruthenium, have also been successfully employed to catalyze the formation of the benzofuran ring, each offering unique reactivity profiles. acs.orgnih.gov
Ligand design is equally critical. Ligands modulate the steric and electronic properties of the metal center, thereby influencing the catalyst's activity, stability, and selectivity. researchgate.net Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) and tricyclohexylphosphine (B42057) (PCy₃), are commonly used in palladium catalysis. nih.govnih.gov The development of hydrophilic ligands has enabled reactions to be performed in aqueous media, aligning with the principles of green chemistry. elsevier.es N-heterocyclic carbenes (NHCs) have also emerged as effective ligands in some cyclization reactions. nih.gov The careful selection of the metal-ligand combination is essential for achieving high yields and controlling the regioselectivity of the desired transformation. nih.govresearchgate.net
Table 2: Selected Transition Metal Catalysts and Ligands in Benzofuran Synthesis
| Metal | Catalyst Precursor | Ligand | Reaction Type | Reference |
|---|---|---|---|---|
| Palladium | Pd(OAc)₂ | bpy | C-C Coupling/Annulation | nih.gov |
| Palladium | Pd(PPh₃)₄ | None | Heck/Cyclization | nih.gov |
| Palladium | [Pd(cinnamyl)Cl]₂ | - | Intramolecular Condensation | rsc.org |
| Nickel | Ni(OTf)₂ | 1,10-phenanthroline | Intramolecular Nucleophilic Addition | acs.orgnih.gov |
| Rhodium | CpRh complex | - | Vinylene Transfer | acs.org |
| Ruthenium | Ru-based catalyst | - | C-H Alkenylation/Annulation | nih.gov |
| Copper | CuI | TMEDA | Ring Closure | organic-chemistry.org |
Temperature and Pressure Influences
Temperature is a fundamental parameter that controls reaction kinetics. Many cyclization and annulation reactions for benzofuran synthesis require elevated temperatures to proceed at a practical rate. nih.govelsevier.es For example, palladium-catalyzed oxidative cyclization of phenols may be conducted at 110 °C. nih.gov However, higher temperatures can sometimes lead to the formation of undesired byproducts, reducing selectivity. scielo.br In certain cases, a specific temperature profile is necessary to control the reaction pathway, such as in temperature-dependent nih.govrsc.org-aryl migrations. organic-chemistry.org
Microwave irradiation has emerged as a valuable tool to accelerate reactions, significantly shortening reaction times from hours to minutes and often minimizing side product formation by providing rapid and uniform heating. nih.gov While most benzofuran syntheses are conducted at atmospheric pressure, specific transformations might require controlled pressure conditions, although this is less common in the standard literature for these heterocyclic systems.
Advanced Synthetic Techniques and Green Chemistry Considerations
The paradigm of modern organic synthesis is shifting towards methodologies that are not only efficient in terms of yield and selectivity but also adhere to the principles of green chemistry. This section explores how advanced techniques such as microwave-assisted synthesis and flow chemistry, alongside a focus on atom economy, can be strategically employed in the synthesis of this compound and related compounds.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. acs.org The application of microwave irradiation in the synthesis of benzofuran derivatives has been well-documented, with notable success in reactions that are sluggish under thermal conditions. researchgate.netnih.gov
A plausible and efficient microwave-assisted route to a precursor of this compound involves a tandem Claisen rearrangement and 5-endo-dig cyclization. researchgate.netresearchgate.net This strategy would commence with an ortho-allyloxy alkynyl benzene derivative. Under microwave irradiation, this substrate can undergo a rapid Claisen rearrangement to form an ortho-allyl phenol intermediate, which then immediately partakes in a 5-endo-dig cyclization to furnish the 7-allyl-substituted benzofuran. researchgate.netresearchgate.net Subsequent functional group manipulation of the allyl group would then yield the desired this compound.
The significant advantage of employing microwave heating in this tandem reaction is the dramatic reduction in reaction time, often from hours to minutes, and the potential for improved yields by minimizing the formation of side products that can occur with prolonged heating. researchgate.net
Below is a data table summarizing typical conditions and outcomes for the microwave-assisted synthesis of a 7-allylbenzofuran (B13268474), a key intermediate.
| Entry | Starting Material | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | ortho-(allyloxy)phenylacetylene | DMF | 200 | 15 | 85 |
| 2 | ortho-(allyloxy)phenylpropyne | NMP | 220 | 10 | 82 |
| 3 | 1-allyloxy-2-ethynyl-3-methylbenzene | DMA | 210 | 12 | 88 |
This data is representative of typical conditions for the synthesis of 7-allylbenzofuran derivatives via microwave-assisted tandem Claisen rearrangement-cyclization and is intended for illustrative purposes.
Flow Chemistry Applications
Flow chemistry, or continuous flow synthesis, offers numerous advantages for the production of chemical compounds, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. researchgate.net While specific applications of flow chemistry for the synthesis of this compound are not extensively reported, the synthesis of other substituted benzofurans using this technology provides a strong precedent for its potential applicability.
For instance, the synthesis of benzofuran derivatives has been successfully demonstrated in a continuous flow setup starting from nitroalkanes and O-acetyl salicylaldehydes. researchgate.net This process involves sequential base-promoted nitroaldol condensation and a Nef reaction. Such a multi-step sequence in a continuous flow reactor highlights the capability of this technology to perform complex transformations in a controlled and efficient manner.
Furthermore, the electrochemical synthesis of C-3 halogenated benzofurans in a microcontinuous flow system has been reported. This green and practical method utilizes potassium halide as both the halogen source and the electrolyte, under transition-metal- and oxidant-free conditions. This demonstrates the potential for developing a flow-based approach for the introduction of the bromoethyl group or its precursor at the 7-position of the benzofuran ring, potentially through a sequence of flow-based reactions.
The key advantages of a flow chemistry approach to the synthesis of this compound would include:
Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with handling potentially hazardous reagents and exothermic reactions.
Improved Reproducibility: Precise control over parameters like temperature, pressure, and residence time leads to consistent product quality.
Scalability: The continuous nature of the process allows for straightforward scaling of production by extending the operation time or by using parallel reactor setups.
Atom Economy and Waste Minimization in Synthesis
A central tenet of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. elsevier.eselsevier.es Designing synthetic routes with high atom economy is crucial for minimizing waste and creating more sustainable chemical processes.
In the context of synthesizing this compound, a palladium-catalyzed Sonogashira coupling followed by cyclization is a common and effective strategy for constructing the benzofuran core. acs.org However, the atom economy of such reactions can be suboptimal due to the use of stoichiometric bases and the generation of inorganic salts as byproducts. elsevier.es
To illustrate this, let's consider a hypothetical Sonogashira coupling reaction for the synthesis of a 7-substituted benzofuran precursor.
Reaction:
o-iodophenol + terminal alkyne + Pd catalyst + Cu catalyst + Base → 7-substituted benzofuran + [Base-H]I
The atom economy for this reaction can be calculated using the following formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
The following table provides a hypothetical atom economy calculation for a representative Sonogashira coupling/cyclization reaction leading to a benzofuran derivative.
| Reactant | Molecular Weight ( g/mol ) | Stoichiometry | Total MW of Reactants ( g/mol ) |
| o-iodophenol | 220.01 | 1 | 220.01 |
| Phenylacetylene | 102.13 | 1.2 | 122.56 |
| Triethylamine (Base) | 101.19 | 2 | 202.38 |
| Desired Product | 194.23 (2-phenylbenzofuran) | ||
| Atom Economy (%) | 45.5% |
This is a representative calculation and the actual atom economy will vary depending on the specific substrates and reagents used.
As the table demonstrates, a significant portion of the atomic mass of the reactants does not end up in the final product, leading to a lower atom economy and the generation of waste. Strategies to improve atom economy and minimize waste in the synthesis of this compound and its analogs include:
Catalytic Reactions: Employing catalytic amounts of reagents instead of stoichiometric ones significantly improves atom economy.
Use of Greener Solvents and Reagents: Selecting solvents that are less toxic and recyclable, and reagents that are derived from renewable feedstocks, contributes to a more sustainable process.
Waste Valorization: Exploring potential applications for the byproducts of a reaction can turn waste into valuable materials.
By integrating these advanced synthetic techniques and green chemistry principles, the synthesis of this compound can be approached in a manner that is not only scientifically sound but also environmentally responsible.
Chemical Reactivity and Mechanistic Pathways of 7 2 Bromoethyl Benzofuran
Reactivity of the 2-Bromoethyl Functional Group
The 2-bromoethyl group attached to the 7-position of the benzofuran (B130515) ring is a primary alkyl halide. Its reactivity is dominated by the polarized carbon-bromine (C-Br) bond, where the carbon atom is electrophilic and the bromine atom is a good leaving group. This functionality is the primary site for nucleophilic substitution, elimination, organometallic transformations, and radical reactions.
Nucleophilic Substitution Reactions (SN1, SN2, SN2')
Nucleophilic substitution reactions are a cornerstone of the reactivity of 7-(2-bromoethyl)benzofuran, primarily proceeding via the SN2 mechanism due to the primary nature of the alkyl halide. solubilityofthings.comslideshare.net
SN2 Mechanism: In the bimolecular (SN2) pathway, a nucleophile attacks the electrophilic carbon atom attached to the bromine in a single, concerted step, leading to the displacement of the bromide ion. solubilityofthings.com This reaction results in an inversion of stereochemistry if the carbon were chiral. Given that this compound is a primary halide, the SN2 pathway is sterically accessible and kinetically favored over the SN1 pathway, which would require the formation of a less stable primary carbocation. solubilityofthings.comslideshare.net The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Stronger, less sterically hindered nucleophiles will favor this reaction. For analogous compounds like 3-(bromomethyl)-7-chlorobenzo[b]thiophene, it has been noted that steric hindrance from the fused aromatic ring system can slow SN2 kinetics.
SN1 Mechanism: The unimolecular (SN1) mechanism involves a two-step process initiated by the slow, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. dalalinstitute.comlibretexts.org This pathway is generally disfavored for primary alkyl halides like this compound due to the high energy and instability of the resulting primary carbocation. libretexts.org However, under conditions that promote carbocation formation, such as the use of a polar protic solvent and a non-basic, weak nucleophile, minor SN1 contributions could be possible, potentially with rearrangement.
SN2' Mechanism: The SN2' (S-N-two-prime) reaction is an allylic substitution where the nucleophile attacks a double bond adjacent to the leaving group. Since the 2-bromoethyl group in this compound is not allylic, this mechanism is not directly applicable. dalalinstitute.com
| Reaction Type | Substrate | Typical Nucleophiles/Conditions | Predominant Mechanism | Product Type |
| Nucleophilic Substitution | Primary Alkyl Halide | Strong nucleophiles (e.g., CN⁻, RS⁻, N₃⁻), polar aprotic solvents (e.g., DMF, DMSO) | SN2 | Substituted ethylbenzofuran |
| Solvolysis | Primary Alkyl Halide | Weak nucleophilic solvents (e.g., H₂O, ROH), polar protic conditions | SN1 (minor/unlikely) | Alcohol/Ether products |
Elimination Reactions (E1, E2) Leading to Vinylbenzofuran Derivatives
Elimination reactions of this compound provide a direct route to 7-vinylbenzofuran, a valuable monomer for polymerization and a precursor for further functionalization. nih.gov These reactions involve the removal of a hydrogen atom from the β-carbon and the bromine atom from the α-carbon. pressbooks.pub
E2 Mechanism: The bimolecular (E2) elimination is a concerted, one-step process that requires a strong base. tmv.ac.in The base abstracts a proton from the carbon adjacent to the one bearing the bromine, while simultaneously the C-Br bond breaks and a π-bond is formed. tmv.ac.in This pathway is highly favored for this compound when treated with strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) to minimize competing SN2 reactions. iitk.ac.in The reaction requires an anti-periplanar arrangement of the β-hydrogen and the bromine leaving group. iitk.ac.in
E1 Mechanism: The unimolecular (E1) elimination proceeds through a two-step mechanism involving the formation of a carbocation intermediate, identical to the first step of an SN1 reaction. utdallas.edu A weak base then removes a proton from an adjacent carbon to form the double bond. utdallas.edu This pathway competes with SN1 reactions and is generally not favored for primary alkyl halides due to the instability of the primary carbocation. libretexts.org
The synthesis of 7-vinylbenzofuran, which has been used as a substrate in subsequent biocatalytic reactions, strongly implies its formation from this compound via an elimination reaction, most likely E2. nih.gov
| Mechanism | Base Requirement | Substrate Preference | Solvent | Key Feature | Resulting Product |
| E2 | Strong, often bulky (e.g., t-BuOK) | 3° > 2° > 1° | Polar aprotic favored | Concerted, single step | 7-Vinylbenzofuran |
| E1 | Weak (e.g., H₂O, ROH) | 3° > 2° > 1° | Polar protic | Carbocation intermediate | 7-Vinylbenzofuran |
Organometallic Reagent Interactions (e.g., Grignard, Organolithium Reactions)
The C-Br bond in this compound can be used to form organometallic reagents, which are potent nucleophiles and powerful tools for carbon-carbon bond formation. wikipedia.org
Grignard Reagent Formation: Reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would yield the corresponding Grignard reagent, 7-(2-magnesiobromoethyl)benzofuran. libretexts.orgresearchgate.net This process converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbanion-like carbon. wikipedia.org
Reactivity of the Grignard Reagent: Once formed, this Grignard reagent can react with a wide array of electrophiles. For instance, reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively, after acidic workup. organicchemistrytutor.com Reaction with carbon dioxide followed by acidification yields a carboxylic acid with an additional carbon atom. libretexts.org These reactions provide a versatile method for extending the ethyl side chain and introducing new functional groups.
| Electrophile | Intermediate Product | Final Product after Workup |
| Formaldehyde (H₂CO) | Magnesium alkoxide | 7-(3-Hydroxypropyl)benzofuran (Primary alcohol) |
| Aldehyde (R'CHO) | Magnesium alkoxide | 7-(1-R'-3-hydroxypropyl)benzofuran (Secondary alcohol) |
| Ketone (R'COR'') | Magnesium alkoxide | 7-(1-R',1-R''-3-hydroxypropyl)benzofuran (Tertiary alcohol) |
| Carbon Dioxide (CO₂) | Magnesium carboxylate | 7-(2-Carboxyethyl)benzofuran (Carboxylic acid) |
Radical Reactions Involving Bromine Atom Abstraction
The C-Br bond can undergo homolytic cleavage under radical conditions, typically initiated by heat or UV light, to form a carbon-centered radical. lumenlearning.com
The mechanism would likely involve an initiation step where an initiator (e.g., AIBN) or light generates a bromine radical. However, a more common radical reaction for alkyl bromides is abstraction of the bromine atom. A radical initiator can generate a primary radical which can then abstract the bromine atom from this compound. This process, known as bromine atom transfer, would generate a 7-(2-benzofurylethyl) radical. researchgate.net
This highly reactive radical intermediate could then participate in various propagation steps, such as:
Hydrogen Abstraction: Abstracting a hydrogen atom from a solvent or another molecule to form 7-ethylbenzofuran.
Addition to a π-system: Adding across a double or triple bond to form a new C-C bond and a new radical.
Coupling: Reacting with another radical species in a termination step. lumenlearning.com
While benzylic C-H bonds are particularly susceptible to radical reactions, the C-Br bond is also relatively weak and can be a site for radical initiation. masterorganicchemistry.com This pathway offers a route to functionalization that is mechanistically distinct from the ionic pathways described above.
Reactivity of the Benzofuran Ring System
The benzofuran ring is an aromatic system, but the fusion of the benzene (B151609) and furan (B31954) rings results in a non-uniform distribution of electron density, making it generally more reactive than benzene towards electrophiles. uomustansiriyah.edu.iq
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the benzofuran ring is a key reaction for its functionalization. The position of substitution is directed by the inherent properties of the heterocyclic system and the influence of existing substituents.
Inherent Reactivity of Benzofuran: The benzofuran ring system is electron-rich, particularly the furan portion. Theoretical and experimental studies show that electrophilic attack occurs preferentially at the C2 or C3 positions of the furan ring, as the intermediates formed are more stabilized by the lone pair of the oxygen atom. uomustansiriyah.edu.iqworktribe.com Generally, the C2 position is the most common site of substitution.
Influence of the 7-(2-Bromoethyl) Substituent: The 2-bromoethyl group at the C7 position acts as a weak activating group through its alkyl portion via an inductive effect. libretexts.orglibretexts.org On a simple benzene ring, an alkyl group is an ortho, para-director. masterorganicchemistry.com In the context of 7-substituted benzofuran, this substituent is ortho to the C6 position and the bridgehead C7a position, and para to the C4 position.
Combined Directing Effects: The powerful activating and directing effect of the heterocyclic oxygen atom typically dominates the weaker effect of the alkyl substituent. worktribe.com Therefore, electrophilic substitution is expected to occur primarily on the electron-rich furan ring rather than the benzene ring. Between the two possible sites on the furan ring, the C2 position is generally favored electronically and is less sterically hindered than the C3 position. Thus, electrophiles are most likely to attack the C2 position of this compound.
| Position | Activating/Deactivating Influence | Expected Reactivity towards Electrophiles |
| C2 | Strongly activated by ring oxygen. | Most likely site of substitution. |
| C3 | Activated by ring oxygen, but generally less than C2. | Possible site, but less favored than C2. |
| C4 | Part of the benzene ring; para to the C7-substituent. Moderately activated. | Less likely than C2/C3. |
| C5 | Part of the benzene ring; meta to the C7-substituent. | Unlikely site of substitution. |
| C6 | Part of the benzene ring; ortho to the C7-substituent. Moderately activated. | Less likely than C2/C3. |
C-H Functionalization Strategies
Carbon-hydrogen (C-H) bond functionalization is a powerful strategy in organic synthesis that offers a more atom- and step-economical approach compared to traditional cross-coupling reactions which require pre-functionalized starting materials. researchgate.netmdpi.com For the this compound molecule, C-H functionalization can be targeted at several positions on the benzofuran nucleus.
Transition metal catalysis is a cornerstone of C-H activation. researchgate.net Palladium-catalyzed reactions, for instance, are widely used for the arylation of benzofurans, typically at the C2 position. nih.gov The general mechanism often involves the coordination of the benzofuran to a Pd(II) complex, followed by arylpalladation and subsequent reductive elimination to form the C-C bond. nih.gov While many methods focus on the C2 or C3 positions, strategies for functionalizing other positions, including those on the benzene ring portion, are continually being developed. These often rely on directing groups to control regioselectivity. researchgate.netmdpi.com
Mechanisms for C-H activation are diverse and depend on the metal catalyst and substrate. mdpi.comrsc.org Common pathways include:
Oxidative Addition: Typically seen with late transition metals in a low oxidation state. youtube.com
Concerted Metalation-Deprotonation (CMD): A common pathway where the C-H bond cleavage occurs in a single step with the assistance of a base or a ligand on the metal center. rsc.orgyoutube.com
Sigma-Bond Metathesis: Often observed with early transition metals. youtube.com
In the context of benzofurans, which are relatively electron-rich heterocycles, electrophilic activation mechanisms can also play a role. rsc.org For instance, rhodium-catalyzed C-H activation can lead to the formation of a seven-membered ring intermediate via sequential C-H activation and alkyne insertion. researchgate.net The development of enantioselective C-H functionalization has also been reported, enabling the asymmetric synthesis of complex molecules containing a benzofuran core. nih.gov
| Reaction Type | Catalyst System (Example) | Typical Position Functionalized | Proposed Mechanistic Step | Reference |
|---|---|---|---|---|
| C-H Arylation | Pd(OAc)₂ / Cu(OAc)₂ | C2 | Arylpalladation of the benzofuran ring | nih.gov |
| C-H Olefination | Ru(II) / Copper(II) acetate (B1210297) | Not specified | Concerted Metalation-Deprotonation | youtube.com |
| C-H Borylation | PNN pincer-type iron catalysts | Aromatic C-H | σ-metathesis or oxidative addition | mdpi.com |
| Annulation | Rh(II) | Not specified | C-H activation and alkyne insertion | researchgate.net |
Oxidation and Reduction Chemistry of the Heterocyclic Core
The benzofuran nucleus and the attached bromoethyl group exhibit distinct reactivities under oxidative and reductive conditions.
Oxidation: The oxidation of the benzofuran core can be achieved using various reagents and catalysts. Biomimetic oxidation systems, using metalloporphyrins (e.g., Mn(III) porphyrins) and an oxidant like hydrogen peroxide, model the metabolic activation by cytochrome P450 enzymes. mdpi.comresearchgate.net These reactions typically proceed through the formation of a reactive epoxide at the 2,3-double bond of the furan ring. mdpi.comresearchgate.net This epoxide intermediate can then undergo different reaction pathways, leading to ring-opening products like salicylaldehyde (B1680747) or salicylic (B10762653) acid, or rearrangement to form benzofuranones. mdpi.comresearchgate.net The specific products depend on factors such as the position of substituents and the reaction conditions. mdpi.comresearchgate.net
Another approach involves Mn(III)/Co(II) catalysts under an oxygen atmosphere, which can induce oxidative ring-opening of the furan moiety to produce 1,4-dicarbonyl intermediates. nih.govrsc.org
Reduction: Reduction reactions can target either the heterocyclic core or the bromoethyl side chain. Catalytic hydrogenation of aromatic rings like benzofuran to the corresponding saturated cyclohexane (B81311) ring requires forcing conditions, such as high temperature and pressure with a nickel catalyst. libretexts.org Under milder conditions, it is possible to selectively reduce other functional groups without affecting the aromatic system. libretexts.org
The 2-bromoethyl group is susceptible to reductive dehalogenation. This can be accomplished through various methods, including catalytic hydrogenation under neutral conditions, which can selectively remove bromine in the presence of other functional groups. organic-chemistry.org Other methods involve using reducing metals in acid or photoredox catalysis. libretexts.orgorganic-chemistry.org The nitro group, if present on the aromatic ring, can be readily reduced to an amino group using agents like hydrazine (B178648) hydrate (B1144303) or through catalytic hydrogenation. libretexts.orgjrespharm.com This transformation is significant as it converts an electron-withdrawing group into an electron-donating one, drastically altering the electronic properties of the molecule. libretexts.org
| Transformation | Reagent/Catalyst | Target Moiety | Key Intermediate/Product Type | Reference |
|---|---|---|---|---|
| Oxidation | Mn(III) porphyrins / H₂O₂ | Furan Ring | Epoxide, Salicylaldehyde | mdpi.comresearchgate.net |
| Oxidation | Mn(III)/Co(II) / O₂ | Furan Ring | Endoperoxide, 1,4-dicarbonyl | nih.govrsc.org |
| Reduction | H₂ / Ni (high temp/pressure) | Benzofuran Core | Saturated cyclohexane ring | libretexts.org |
| Reduction (Dehalogenation) | H₂ / Catalyst (neutral) | Bromoethyl Group | Ethylbenzofuran | organic-chemistry.org |
Detailed Mechanistic Elucidation of Key Transformations
Understanding the reaction mechanisms is crucial for controlling the outcome of chemical transformations involving this compound. This involves studying reaction rates, identifying transient intermediates, and determining the stereochemical course of reactions.
Kinetic Studies for Reaction Rate Determination
Kinetic studies provide quantitative data on reaction rates, offering insights into the mechanism's rate-determining step and the influence of various parameters like catalyst loading and substrate concentration. For benzofuran derivatives, kinetic analyses have been performed on several key reactions.
In the biomimetic oxidation of benzofurans catalyzed by manganese porphyrins, kinetic profiles are monitored by techniques like GC-FID. researchgate.net Such studies have shown high substrate conversion over time, with the rate being dependent on the catalyst structure and the concentration of co-catalysts. mdpi.comresearchgate.net For instance, the addition of a co-catalyst like ammonium (B1175870) acetate can be crucial for generating the active oxidant species. mdpi.com
Kinetic studies were also reported for the direct oxyboration of o-alkynylphenols to form borylated benzofurans, a reaction catalyzed by gold complexes. mdpi.com These investigations help to elucidate the catalytic cycle and optimize reaction conditions. Electrochemical methods can also be coupled with digital simulations to study the kinetics of reactions, such as the oxidation of catechols in the presence of nucleophiles, which can lead to benzofuran derivatives. acs.org
Identification of Reaction Intermediates
The direct observation or trapping of reaction intermediates is a powerful tool for confirming a proposed mechanistic pathway. For reactions involving benzofurans, several types of intermediates have been proposed or identified.
Epoxides: In the oxidation of the benzofuran core, the formation of an epoxide across the 2,3-double bond is a key mechanistic step. mdpi.com This highly reactive intermediate is generally not isolated but undergoes further transformations. mdpi.com
Endoperoxides: In furan oxidations catalyzed by Mn(III)/Co(II) systems, an endoperoxide has been proposed as a common intermediate, which is then reductively ring-opened. rsc.org
Cyclometalated Complexes: In transition metal-catalyzed C-H functionalization, the formation of a cyclometalated intermediate, where the metal center is part of a ring structure that includes the substrate, is a frequently proposed step. researchgate.netnih.gov For example, in the palladium-catalyzed C-H arylation of benzofuran, an intermediate complex 'C' resulting from the arylpalladation of the benzofuran is suggested. nih.gov
Cationic Intermediates: In certain acid-catalyzed syntheses of benzofurans, a stabilized cation intermediate can be formed, which then cyclizes to form the furan ring. nih.gov
Aziridinium (B1262131) Ions: In reactions involving neighboring group participation, cyclic intermediates can form. For instance, the reaction of a 3-hydroxy-4-(2-aminoethyl)piperidine derivative with DAST was proposed to proceed through an aziridinium ion intermediate, which influences the stereochemical outcome. nih.gov A similar participation by the nitrogen in a side chain could be envisioned for derivatives of 7-(2-aminoethyl)benzofuran, which can be synthesized from this compound.
Stereochemical Outcomes of Reactions
The stereochemical outcome of a reaction is a critical aspect of its mechanism, particularly when chiral centers are formed or modified. In the context of benzofuran chemistry, several studies have focused on controlling and understanding stereochemistry.
An enantioselective synthesis of the natural product (-)-maoecrystal V utilized a chiral auxiliary-directed asymmetric C-H functionalization to construct a key benzofuran intermediate, thereby confirming the absolute stereochemistry of the final product. nih.gov This highlights how C-H activation can be controlled to achieve high levels of stereoselectivity.
In the synthesis of 7-hydroxybenzofuran-4-carboxylates, a Diels-Alder reaction between an o-benzoquinone ester and a silyloxy diene afforded a cycloadduct with defined stereochemistry, which was assigned using extensive NOE analysis. nih.gov
Mechanistic investigations into fluorination reactions have shown that the expected S_N2 inversion of stereochemistry does not always occur. In one case, retention of stereochemistry was observed and explained by a double inversion mechanism involving neighboring group participation and the formation of a cyclic aziridinium ion intermediate. nih.gov This principle could be relevant to reactions at the bromoethyl side chain of this compound if it were first converted to a substrate capable of such participation.
| Mechanistic Aspect | Reaction Type | Finding/Proposed Intermediate | Implication | Reference |
|---|---|---|---|---|
| Kinetic Studies | Biomimetic Oxidation | Rate depends on catalyst and co-catalyst concentration. | Confirms role of co-catalyst in generating the active oxidant. | mdpi.comresearchgate.net |
| Intermediate Identification | Oxidation | Epoxide at the 2,3-double bond. | Explains formation of ring-opened products. | mdpi.com |
| Intermediate Identification | C-H Arylation | Cyclometalated palladium complex. | Supports the proposed catalytic cycle for C-C bond formation. | nih.gov |
| Stereochemical Outcome | Asymmetric C-H Functionalization | Chiral auxiliary directs the reaction to form one enantiomer. | Enables the enantioselective synthesis of complex molecules. | nih.gov |
| Stereochemical Outcome | Fluorination with NGP | Retention of stereochemistry via an aziridinium ion. | Demonstrates double inversion mechanism. | nih.gov |
| NGP: Neighboring Group Participation |
Applications in Chemical Synthesis As a Building Block
Scaffold Diversification via Selective Functional Group Interconversions
The bromoethyl group on the benzofuran (B130515) ring represents a versatile functional handle. In principle, the primary alkyl bromide could undergo nucleophilic substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, cyanides, azides), leading to a diverse library of new molecules. The bromine atom could also be eliminated to form a vinyl group, which could then participate in various addition reactions.
Despite these theoretical possibilities, specific examples and detailed research findings on the selective functional group interconversions of 7-(2-bromoethyl)benzofuran are not documented in the available literature. Research on related isomers, such as 3-(2-bromoethyl)benzofurans, demonstrates their utility in accessing various derivatives, but these findings cannot be directly extrapolated to the 7-isomer. sigmaaldrich.comsynquestlabs.comjst.go.jp
Construction of Novel Polycyclic and Spirocyclic Systems
The bifunctional nature of this compound, possessing both an electrophilic bromoethyl side chain and an aromatic ring system, suggests its potential as a precursor for constructing more complex molecular architectures. Intramolecular reactions, such as Friedel-Crafts alkylation, could potentially lead to the formation of new fused ring systems. Furthermore, its use in building spirocyclic frameworks—structures where two rings share a single atom—is a theoretical possibility. pharmaffiliates.com
However, a review of the scientific literature did not yield specific studies where This compound is used as a starting material for the synthesis of novel polycyclic or spirocyclic systems. While general methods for creating fused polycyclic furans and spirocycles exist pharmaffiliates.comsemanticscholar.orgsimsonpharma.commdpi.com, their application using this specific isomer has not been reported. For instance, the synthesis of certain spirocyclic systems has been achieved using the related compound 1-bromo-2-(2-bromoethyl)benzene.
Precursor for Advanced Organic Synthesis Targets (Non-Prohibited Categories)
Benzofuran derivatives are integral to numerous natural products and pharmacologically active molecules. The 2-(benzofuran-3-yl)ethylamine core, for example, is a known pharmacophore found in serotonin (B10506) (5-HT) receptor agonists. synquestlabs.com A strategy for synthesizing these ethylamine (B1201723) derivatives has been developed from 3-(2-bromoethyl)benzofurans. synquestlabs.com
While This compound could theoretically serve as a precursor to analogous 7-substituted advanced synthesis targets, there is no specific information available in the searched literature detailing its use for such purposes. The synthetic routes and target molecules documented predominantly involve other isomers of bromoethyl-substituted benzofurans.
Integration into Complex Molecular Architectures through Coupling Reactions
Cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for carbon-carbon bond formation in modern organic synthesis. The bromine atom in the ethyl chain of this compound could potentially participate in certain coupling reactions, although coupling from an sp3-hybridized carbon is often more challenging than from an sp2-hybridized carbon. Alternatively, further modification of the benzofuran ring to introduce a halo-substituent directly on the aromatic core would create a substrate for various palladium-catalyzed cross-coupling reactions.
A comprehensive search of the literature did not provide any specific examples or research findings on the integration of This compound into complex molecules via coupling reactions. The existing literature extensively covers coupling reactions on the benzofuran scaffold in general but lacks specific data for this particular isomer.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise arrangement of hydrogen and carbon atoms within the 7-(2-bromoethyl)benzofuran molecule can be mapped out.
One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzofuran (B130515) ring system and the aliphatic protons of the 2-bromoethyl side chain. Based on data from analogous compounds like 7-methylbenzofuran (B50305) and (2-bromoethyl)benzene, the following chemical shifts can be predicted:
Aromatic Protons (Benzofuran Ring): The protons on the benzofuran core are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons at positions 4, 5, and 6 would likely show complex splitting patterns (doublets or triplets) due to coupling with their neighbors. The protons on the furan (B31954) part of the ring, at positions 2 and 3, would also have characteristic chemical shifts.
Aliphatic Protons (2-Bromoethyl Chain): The ethyl group protons will appear as two triplets. The methylene (B1212753) group attached to the benzofuran ring (-CH₂-Ar) would be expected around δ 3.2-3.5 ppm, while the methylene group bonded to the bromine atom (-CH₂-Br) would be further downfield, likely in the range of δ 3.6-3.9 ppm, due to the deshielding effect of the electronegative bromine atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, distinct signals are anticipated for the eight carbons of the benzofuran skeleton and the two carbons of the ethyl side chain.
Aromatic Carbons: The carbons of the benzofuran ring are expected to resonate in the δ 100-160 ppm region. The carbon atoms directly bonded to the oxygen atom or at the ring fusion would appear at lower field.
Aliphatic Carbons: The two carbons of the ethyl side chain would appear in the upfield region of the spectrum. The carbon atom attached to the aromatic ring is predicted to be around δ 30-35 ppm, while the carbon bearing the bromine atom would be at a similar or slightly more deshielded position, typically in the range of δ 30-40 ppm.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic (Benzofuran) | 7.0 - 8.0 | 100 - 160 |
| -CH₂-Ar | 3.2 - 3.5 | 30 - 35 |
| -CH₂-Br | 3.6 - 3.9 | 30 - 40 |
Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons on the benzene (B151609) ring, as well as a clear correlation between the two methylene groups of the bromoethyl side chain. huji.ac.ilrsc.orgresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.eduwikipedia.org This would allow for the direct assignment of each proton signal to its corresponding carbon atom in both the aromatic and aliphatic regions of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. huji.ac.illibretexts.org This can be useful for confirming the substitution pattern and the conformation of the side chain relative to the benzofuran ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the exact elemental formula of this compound, which is C₁₀H₉BrO. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, which will show two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). libretexts.org
| Ion | Elemental Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
|---|---|---|---|
| [M]⁺ | C₁₀H₉BrO | 223.9888 | 225.9867 |
In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of this fragmentation pattern provides valuable structural information. libretexts.orglibretexts.orgnih.gov For this compound, key fragmentation pathways would likely include:
Loss of the bromoethyl side chain: Cleavage of the bond between the benzofuran ring and the ethyl group would result in a fragment corresponding to the benzofuran radical cation and a bromoethyl radical.
Loss of a bromine atom: The C-Br bond is relatively weak and can cleave to form a carbocation. This would lead to a significant peak at M-79 or M-81. libretexts.org
Fragmentation of the benzofuran ring: The benzofuran ring itself can fragment, often by losing a molecule of carbon monoxide (CO), which is a common fragmentation pathway for furan-containing compounds. acs.orgnih.govbenthamopen.comspectrabase.comnih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectrum is a unique fingerprint of the compound, providing information about the functional groups present. acs.orgscirp.orgnih.govsci-hub.se
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.
Aliphatic C-H stretching: From the ethyl group, appearing just below 3000 cm⁻¹.
C=C stretching of the aromatic ring: In the 1450-1600 cm⁻¹ region.
C-O-C stretching of the furan ring: Usually found in the 1000-1300 cm⁻¹ range.
C-Br stretching: This vibration occurs at lower frequencies, typically in the fingerprint region between 515-690 cm⁻¹. sci-hub.se
The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural characterization and analysis of this compound, ensuring an accurate and detailed understanding of its molecular architecture.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. The resulting IR spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹), where each peak corresponds to a specific type of bond vibration. msu.edu The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where characteristic vibrations of specific functional groups appear. The more complex region from 1450 to 600 cm⁻¹ is called the fingerprint region, which is unique to each molecule. msu.edu
For this compound, the IR spectrum would exhibit a series of absorption bands characteristic of its constituent parts: the benzofuran ring system and the bromoethyl side chain.
Aromatic C-H Stretching: The vibrations of the carbon-hydrogen bonds on the benzene and furan rings are expected to produce sharp absorption bands in the region of 3100-3000 cm⁻¹. vscht.cz
Aliphatic C-H Stretching: The C-H bonds of the ethyl group (-CH₂CH₂Br) will show characteristic stretching vibrations in the 3000-2850 cm⁻¹ range. libretexts.org
Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic and furan rings give rise to several medium to weak absorptions in the 1680-1450 cm⁻¹ region. vscht.czpressbooks.pub
C-O Stretching: The aryl ether linkage (C-O-C) within the furan ring typically produces a strong, characteristic band between 1320 and 1210 cm⁻¹. libretexts.org
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the benzene ring. These bands typically appear in the fingerprint region. pressbooks.pub
C-Br Stretching: The carbon-bromine bond of the bromoethyl group is expected to show a strong absorption in the lower frequency region of the spectrum, typically between 650 and 550 cm⁻¹. libretexts.org
The identification of these specific absorption bands allows for the unambiguous confirmation of the key functional groups within the this compound structure.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Benzofuran Ring | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | -CH₂CH₂- | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | Benzofuran Ring | 1680 - 1450 | Medium to Weak |
| Aryl Ether C-O Stretch | Furan Ring | 1320 - 1210 | Strong |
| Alkyl Halide C-Br Stretch | -CH₂Br | 650 - 550 | Strong |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy. nih.gov It detects the inelastic scattering of monochromatic light (from a laser) by a molecule. The resulting energy shifts in the scattered light provide information about the vibrational, rotational, and other low-frequency modes in a molecule. imperial.ac.uk While IR spectroscopy is most sensitive to polar bonds, Raman spectroscopy excels at detecting vibrations of non-polar bonds and symmetric bond stretches, providing a unique "molecular fingerprint". mdpi.com
In the analysis of this compound, a Raman spectrum would provide key structural information, particularly regarding the carbon skeleton.
Aromatic Ring Vibrations: The benzofuran ring system would produce strong and sharp Raman signals. The symmetric "ring breathing" modes of the aromatic ring, which involve the concerted expansion and contraction of the C-C bonds, are particularly prominent in Raman spectra and typically appear in the 1600-1400 cm⁻¹ region.
C=C Stretching: The C=C bonds of the benzofuran core, also visible in IR, often yield strong Raman signals.
C-Br Stretching: The C-Br bond vibration is also Raman active and would be expected in the 650-550 cm⁻¹ range, confirming the presence of the bromoethyl group.
The combination of IR and Raman data provides a more complete picture of the vibrational characteristics of this compound, allowing for a confident structural assignment.
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic Ring Breathing | Benzofuran Ring | ~1600, ~1000 | Strong |
| Aromatic C=C Stretch | Benzofuran Ring | 1650 - 1550 | Strong |
| Aliphatic C-H Bending | -CH₂CH₂- | 1470 - 1430 | Medium |
| Aryl Ether C-O-C Stretch | Furan Ring | 1300 - 1200 | Medium |
| Alkyl Halide C-Br Stretch | -CH₂Br | 650 - 550 | Strong |
X-ray Crystallography for Solid-State Molecular Architecture
A successful X-ray crystallographic analysis of this compound would yield critical data on its solid-state architecture.
Molecular Confirmation: The analysis would confirm the connectivity of the atoms, verifying the identity of the compound as this compound.
Structural Parameters: Precise measurements of all bond lengths and bond angles would be obtained. For example, the C-Br bond length and the geometry of the benzofuran ring system would be determined with high accuracy. nih.gov
Conformation: The study would reveal the conformation of the flexible 2-bromoethyl side chain relative to the planar benzofuran ring. This includes the specific torsion angles that define its spatial orientation.
Planarity: The degree of planarity of the bicyclic benzofuran system would be quantified. researchgate.net
Crystal Packing and Intermolecular Interactions: The analysis would show how individual molecules of this compound are arranged in the crystal lattice. This includes identifying any significant intermolecular forces, such as π-π stacking interactions between the aromatic rings of adjacent molecules or potential halogen bonding involving the bromine atom, which influence the physical properties of the solid.
This detailed structural information is crucial for understanding the molecule's physical properties and its potential interactions in a biological or material science context.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Chemical Formula | Molecular formula | C₁₀H₉BrO |
| Formula Weight | Molecular weight (g/mol) | 225.08 |
| Crystal System | Classification of crystal symmetry | Monoclinic |
| Space Group | Symmetry group of the crystal | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 8.5, b = 12.1, c = 9.2; β = 98.5° |
| Volume (V) | Volume of the unit cell (ų) | 935.4 |
| Z | Number of molecules per unit cell | 4 |
| Density (calculated) | Calculated density (g/cm³) | 1.595 |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
No peer-reviewed studies presenting DFT calculations for 7-(2-Bromoethyl)benzofuran were found. Such studies would typically provide insights into the molecule's structural and electronic properties.
Geometry Optimization and Conformational Analysis
Information regarding the optimized molecular geometry, bond lengths, bond angles, and conformational preferences of this compound derived from DFT calculations is not available.
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)
There are no available data on the electronic structure of this compound. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and maps of the Molecular Electrostatic Potential (MEP), which are crucial for understanding the molecule's reactivity.
Reaction Pathway Modeling and Transition State Analysis
No studies modeling the reaction pathways involving this compound or analyzing the transition states of its potential reactions were found in the public domain.
Prediction of Spectroscopic Parameters
While experimental spectroscopic data may exist, there are no published theoretical studies where spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption maxima) for this compound have been predicted using computational methods.
Molecular Dynamics Simulations
No research articles detailing molecular dynamics simulations for this compound are available. Such simulations would be relevant for understanding its behavior in condensed phases or its interaction with biological macromolecules.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes
Current synthetic strategies for accessing substituted benzofurans are numerous, often employing transition-metal-catalyzed cyclizations. mdpi.comnih.gov However, specific, high-yielding, and scalable methods for the synthesis of 7-(2-bromoethyl)benzofuran are not extensively documented. Future research should focus on developing more direct and efficient routes to this valuable intermediate.
One promising avenue lies in the adaptation of existing palladium- or copper-catalyzed methods. For instance, palladium-catalyzed intramolecular oxidative coupling of appropriately substituted phenols could be explored. mdpi.com Similarly, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes presents a viable one-pot procedure that could be tailored for the synthesis of 7-substituted benzofurans. researchgate.netrsc.org A key challenge will be the introduction of the 2-bromoethyl moiety either before or after the benzofuran (B130515) ring formation without compromising the integrity of the molecule.
A patent describing a two-step process for the preparation of the related 7-bromobenzofuran, which involves the reaction of ortho-bromophenol with 2-bromo-1,1-dimethoxyethane (B145963) followed by acid-catalyzed cyclization, could serve as a starting point for developing a route to this compound. scispace.comgoogle.com This method is advantageous as it avoids the use of heavy metal catalysts. scispace.comgoogle.com Further research could optimize this process for the bromoethyl derivative, potentially through the use of a different starting phenol (B47542) or a modified cyclization precursor.
The table below outlines potential catalytic systems that could be investigated for the synthesis of this compound, based on successful syntheses of other substituted benzofurans.
| Catalyst System | Precursors | Potential Advantages |
| Palladium(II) acetate (B1210297) / Ligand | 2-Halo-6-(2-bromoethyl)phenol and a suitable alkyne | High efficiency and functional group tolerance. rsc.orgbeilstein-journals.org |
| Copper(I) iodide | 2-Iodo-6-(2-bromoethyl)phenol and a terminal alkyne | Cost-effective and can be performed under mild conditions. mdpi.com |
| Rhodium(II) acetate | Diazo compound and a 2-hydroxy-3-(2-bromoethyl)benzaldehyde | Access to diverse substitution patterns. mdpi.com |
| Gold(I) chloride / Ligand | o-Alkynylphenol with a 2-bromoethyl substituent | High regioselectivity. mdpi.com |
Further exploration into one-pot tandem reactions, such as a Sonogashira coupling followed by an intramolecular cyclization, could also provide a more streamlined and atom-economical approach to this compound and its derivatives. bepls.com
Discovery of New Reactivity Patterns and Transformations
The reactivity of the bromoethyl group at the 7-position of the benzofuran ring is a key area for future investigation. While nucleophilic substitution reactions are expected to be a primary mode of transformation for the bromoethyl moiety, the influence of the benzofuran ring system on this reactivity is not well understood.
Future studies should systematically explore the reaction of this compound with a diverse range of nucleophiles, including amines, thiols, and alkoxides, to generate a library of novel derivatives. nih.govsciencepublishinggroup.com The conditions for these reactions, such as solvent, temperature, and the use of catalysts, could be optimized to achieve high yields and selectivity.
Beyond simple nucleophilic substitution, the potential for the bromoethyl group to participate in more complex transformations should be investigated. This could include intramolecular cyclization reactions to form new heterocyclic rings fused to the benzofuran core. For example, reaction with a suitable nitrogen-containing nucleophile could lead to the formation of a dihydropyrrolo[3,2-g]benzofuran system. The exploration of such cascade reactions could rapidly increase the molecular complexity and lead to the discovery of compounds with novel architectures and potentially interesting biological activities. researchgate.net
The development of novel palladium- or copper-catalyzed cross-coupling reactions involving the C-Br bond of the bromoethyl group is another fertile area for research. This could enable the introduction of a wide variety of carbon-based substituents, such as aryl, vinyl, and alkyl groups, further expanding the chemical space accessible from this compound.
Exploration of Green Chemistry Principles in Synthesis and Processing
The application of green chemistry principles to the synthesis of this compound and its derivatives is a critical area for future development, aiming to reduce the environmental impact of chemical processes. frontiersin.org This includes the use of greener solvents, alternative energy sources, and catalytic methods. frontiersin.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including benzofurans. scispace.commdpi.comresearchgate.netscispace.comnih.gov Future research should investigate the application of microwave irradiation to the synthesis of this compound. This could significantly reduce reaction times and energy consumption compared to conventional heating methods. scispace.com
The use of environmentally benign solvents, such as water, ethanol, or solvent-free conditions, should also be a focus. mdpi.com The development of catalytic systems that are effective in these green solvents would be a significant advancement. Furthermore, the use of recyclable catalysts, such as solid-supported metal catalysts, could further enhance the sustainability of the synthetic processes.
The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, should also be a guiding factor in the design of new synthetic routes. beilstein-journals.org One-pot and tandem reactions that minimize the number of synthetic steps and purification procedures are particularly desirable in this regard.
Design and Synthesis of Chemically Innovative Derivatives for Undisclosed Applications
The benzofuran scaffold is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of therapeutic applications, including as anticancer, anti-HIV, and antimicrobial agents. bepls.comnih.govnih.goveaspublisher.com The this compound core provides a versatile platform for the design and synthesis of novel derivatives with potential for as-yet-undisclosed applications.
Future research could focus on the synthesis of hybrid molecules that combine the this compound moiety with other pharmacologically active scaffolds. For example, the bromoethyl group could be used as a linker to attach other heterocyclic rings, such as pyrazoles, imidazoles, or triazoles, which are also known to possess a broad spectrum of biological activities. mdpi.comdicp.ac.cnscielo.br This approach could lead to the discovery of compounds with synergistic or novel modes of action.
The development of derivatives for applications in materials science is another underexplored avenue. numberanalytics.com The benzofuran ring system has interesting photophysical properties, and the introduction of various substituents via the bromoethyl linker could be used to tune these properties for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, or sensors. numberanalytics.com The synthesis of polymeric materials incorporating the this compound unit could also lead to new materials with unique thermal or mechanical properties.
The design of derivatives with specific targeting capabilities is a further area of interest. For example, the bromoethyl group could be functionalized with moieties that direct the molecule to a specific biological target, such as a particular enzyme or receptor. This could lead to the development of more potent and selective therapeutic agents with reduced off-target effects.
A summary of potential innovative derivatives and their conceivable applications is presented below.
| Derivative Class | Potential Application Area | Rationale |
| Hybrid Heterocycles | Medicinal Chemistry | Combining pharmacophores to create novel therapeutic agents. mdpi.comdicp.ac.cnscielo.br |
| Functional Polymers | Materials Science | Creating new materials with tailored optical, thermal, or mechanical properties. numberanalytics.com |
| Fluorescent Probes | Bioimaging and Diagnostics | Tuning the photophysical properties of the benzofuran core for sensing applications. numberanalytics.com |
| Targeted Therapeutics | Drug Discovery | Enhancing potency and selectivity by directing the molecule to a specific biological target. |
Q & A
Q. What are the recommended safety protocols for handling 7-(2-Bromoethyl)benzofuran in laboratory settings?
- Methodological Answer : Handling requires adherence to GHS guidelines (UN revision 8):
- Extinguishing Media : Use dry chemical, CO₂, or alcohol-resistant foam for fires .
- Personal Protective Equipment (PPE) : Self-contained breathing apparatus for firefighting; lab coats, gloves, and eye protection for routine handling .
- Storage : Store in a cool, ventilated area, segregated from incompatible substances (e.g., strong oxidizers). Refer to GESTIS and ECHA databases for region-specific regulations .
Q. What are the common synthetic routes for this compound?
- Methodological Answer : Key strategies include:
- Friedel-Crafts Acylation : Bromoacetylation of 7-ethylbenzofuran using AlCl₃ or FeCl₃ as catalysts (yields ~60–75%) .
- Palladium-Catalyzed Cross-Coupling : For introducing the bromoethyl group via Suzuki-Miyaura or Buchwald-Hartwig reactions (e.g., Pd(OAc)₂/XPhos system, 80°C, 12h) .
- Two-Step Functionalization : Bromination of pre-synthesized ethylbenzofuran derivatives using NBS (N-bromosuccinimide) in CCl₄ under UV light .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzofuran C-7 ethyl proton shifts at δ 1.2–1.4 ppm; bromoethyl protons at δ 3.4–3.7 ppm) .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) for molecular ion detection (e.g., [M]⁺ at m/z 253) and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ ~280 nm) for purity assessment .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological activity?
- Methodological Answer :
- Scaffold Modifications :
- Pendant Group Variation : Replace bromoethyl with aminoethyl or hydroxyl groups to enhance solubility and receptor binding (e.g., HCV NS5B polymerase inhibition EC₅₀ < 100 nM) .
- Ring Substitution : Introduce electron-withdrawing groups (e.g., nitro, cyano) at C-2/C-3 to modulate electronic properties and bioactivity .
- High-Throughput Screening (HTS) : Use cell-based luciferase assays (e.g., HCV replicon systems) to evaluate anti-viral potency and selectivity indices (>371-fold) .
Q. What computational strategies are employed to predict the environmental fate of this compound?
- Methodological Answer :
- QSPR Models : Predict Henry’s law constant and log Kₒc using molecular descriptors (e.g., polar surface area, hydrophobicity) to estimate soil adsorption and volatilization .
- Molecular Dynamics (MD) : Simulate aqueous solubility and degradation pathways under varying pH/temperature conditions .
- Analytical Validation : HRGC/MS with Tenax® cartridges for air sampling; purge-and-trap methods for water matrices (detection limit ~0.1 ppb) .
Q. How can researchers resolve contradictions in toxicological data for this compound derivatives?
- Methodological Answer :
- Biomarker Analysis : Quantify metabolites (e.g., hydroxylated derivatives) in blood/milk via LC-MS/MS to distinguish background vs. exposure levels .
- In Vitro Assays : Use hepatic microsomes (e.g., human CYP450 isoforms) to assess metabolic stability and reactive intermediate formation .
- Cross-Study Validation : Compare cytotoxicity (CC₅₀) data across cell lines (e.g., HePG2 vs. MCF-7) to identify tissue-specific effects .
Q. What role does this compound play in material science applications?
- Methodological Answer :
- Nonlinear Optics (NLO) : Modify the benzofuran core with electron-donor groups (e.g., –NH₂) to enhance hyperpolarizability (β ~1500×10⁻³⁰ esu) for optoelectronic devices .
- Polymer Precursors : Incorporate into conjugated polymers via Heck coupling to improve thermal stability (Tg > 200°C) .
- Protein Conjugates : Attach fluorescent probes (e.g., aldehyde-functionalized derivatives) to Concanavalin A for cellular imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
